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Compound of Interest

Compound Name: Dexloxiglumide

Cat. No.: B1670345

Dexloxiglumide: A Comprehensive Technical
Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural and
chemical properties of Dexloxiglumide, a selective cholecystokinin type A (CCK1) receptor
antagonist. The information is curated for researchers, scientists, and professionals involved in
drug development, with a focus on data-driven insights and detailed experimental
methodologies.

Structural and Chemical Identity

Dexloxiglumide is the (R)-enantiomer of loxiglumide and is a potent and selective antagonist
of the CCK1 receptor.[1] Its chemical structure and identifying information are detailed below.
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Identifier Value

(4R)-4-[(3,4-dichlorobenzoyl)amino]-5-[(3-

IUPAC Name methoxypropyl)pentylamino]-5-oxopentanoic
acid

CAS Number 119817-90-2[2]

Chemical Formula C21H30CI2N205[2]

Molecular Weight 461.38 g/mol [2]
CCCCCN(CCCOC)C(=0)--INVALID-LINK--

SMILES
NC(=0)C1=CC(=C(C=C1)CI)CI[2]

InChl Key QNQZBKQEIFTHFZ-GOSISDBHSA-N

Physicochemical Properties

The physicochemical properties of Dexloxiglumide are crucial for its formulation and
pharmacokinetic profile.

Property Value Source

Water Solubility 0.00555 mg/mL DrugBank Online
pKa (Strongest Acidic) 4.05 DrugBank Online
pKa (Strongest Basic) -1.2 DrugBank Online
LogP 3.23 DrugBank Online
Protein Binding 94-98% DrugBank Online

Mechanism of Action and Signaling Pathways

Dexloxiglumide functions as a competitive antagonist at the cholecystokinin type 1 (CCK1)
receptor. The CCK1 receptor, a G-protein coupled receptor (GPCR), is primarily found in the
gallbladder, pancreas, and parts of the central nervous system. Its activation by the
endogenous ligand cholecystokinin (CCK) triggers a cascade of intracellular signaling events.
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The CCK1 receptor can couple to multiple G proteins, primarily Gg/11 and to a lesser extent,
Gs. This dual coupling leads to the activation of distinct downstream signaling pathways.
Furthermore, like many GPCRs, the CCK1 receptor can also signal through B-arrestin-
mediated pathways.

Gg-Mediated Signaling Pathway

The canonical signaling pathway for the CCK1 receptor is through its coupling to Gg/11
proteins. This pathway is central to the physiological effects of CCK, such as gallbladder
contraction and pancreatic enzyme secretion.
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In addition to Gq coupling, the CCK1 receptor can also couple to Gs proteins, leading to the
activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cCAMP). Furthermore,
upon activation, the CCK1 receptor can recruit -arrestins, which mediate receptor
desensitization and internalization, and can also initiate their own signaling cascades,

independent of G-protein activation.
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Pharmacological and Pharmacokinetic Profile
In Vitro Pharmacology
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Dexloxiglumide's potency as a CCK1 receptor antagonist has been characterized in various in

vitro assays.

Parameter Species/Tissue Assay Type Value Reference
[1251]-CCK-8
IC50 Rat Pancreas o 130 nM (18)
Binding
Guinea Pig Functional
pA2 _ 6.41 (19)
Gallbladder Antagonism
Human Functional
pA2 _ 6.95
Gallbladder Antagonism
Inhibition of
CCK-8 induced
ID50 Rat ) 1.14 mg/kg
delay of gastric
emptying
Pharmacokinetics

Pharmacokinetic studies have been conducted in both humans and dogs, providing valuable

data on the absorption, distribution, metabolism, and excretion of Dexloxiglumide.

Table 3.2.1: Pharmacokinetic Parameters of Dexloxiglumide in Humans (Single Oral Dose)

Cmax AUC

Dose Tmax (h) T% (h) Reference
(ng/mL) (Hg-himL)

100 mg 1.7+0.6 09-16 44 +3.3 26-33

200 mg 5417 09-16 8.6+3.6 26-3.3

400 mg 119+47 09-16 18.3+5.9 26-33

200 mg (14C) 2.2 ~15 - -

Table 3.2.2: Pharmacokinetic Parameters of Dexloxiglumide in Humans (Repeated Oral Dose

-tid)
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Dose Cmax (pg/mL) Tmax (h) AUC (pg-hImL) Reference
100 mg 24+1.3 11-16 59+3.0

200 mg 7.1+29 11-16 16.0 £ 8.8

400 mg 153+27 1.1-16 50.8 + 38.1

Table 3.2.3: Pharmacokinetic Parameters of Dexloxiglumide in Dogs

Parameter Value (Male) Value (Female) Reference
Clearance
_ 30.7 27.0

(mL/min/kg)
Volume of Distribution

0.34 0.27
(Vss, L/kg)
Systemic Availability

~33 ~33
(%)
Plasma Protein

89 89

Binding (%)

Experimental Protocols
Radioligand Binding Assay for CCK1 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of test

compounds for the CCK1 receptor.
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Radioligand Binding Assay Workflow
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» Radioligand: [125I]-Bolton-Hunter labeled CCK-8 (PerkinElmer or equivalent).

e Membrane Preparation: Membranes from cells stably expressing the human CCK1 receptor
(e.g., CHO-K1 or HEK293 cells).

o Assay Buffer: 50 mM Tris-HCI, 5 mM MgCI2, 0.1 mM EDTA, pH 7.4.

o Wash Buffer: Ice-cold 50 mM Tris-HCI, pH 7.4.

o Test Compound: Dexloxiglumide or other compounds of interest, serially diluted.
» Non-specific Binding Control: High concentration of unlabeled CCK-8 (e.g., 1 pM).
 Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C).
 Scintillation Counter.

Procedure:

e Membrane Preparation: Homogenize CCK1R-expressing cells in cold lysis buffer and
prepare a membrane fraction by differential centrifugation. Resuspend the final membrane
pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA
assay).

o Assay Setup: In a 96-well plate, add the following in triplicate:

o 50 pL of assay buffer (for total binding) or unlabeled CCK-8 (for non-specific binding) or
test compound at various concentrations.

o 50 pL of radioligand ([1251]CCK-8) at a final concentration close to its Kd value.
o 100 pL of the membrane preparation.
¢ Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

« Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using the
cell harvester.
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e Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound
radioligand.

» Counting: Dry the filters and measure the radioactivity retained on each filter using a
scintillation counter.

o Data Analysis:
o Calculate specific binding by subtracting non-specific binding from total binding.

o Plot the percentage of specific binding against the logarithm of the test compound
concentration.

o Determine the IC50 value (the concentration of test compound that inhibits 50% of specific
radioligand binding) using non-linear regression analysis.

o Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = 1IC50 / (1 +
[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation
constant.

In Vitro Guinea Pig Gallbladder Contraction Assay

This protocol describes a functional assay to evaluate the antagonistic effect of compounds on
CCK-8-induced contraction of isolated guinea pig gallbladder strips.

Materials:
e Animals: Male guinea pigs (250-350 g).

o Krebs-Ringer Bicarbonate Solution (Krebs Solution): (in mM) NaCl 118, KCI 4.7, CaClI2 2.5,
KH2PO4 1.2, MgS04 1.2, NaHCO3 25, and glucose 11. Gassed with 95% O2 and 5% CO2
to maintain pH 7.4.

¢ Agonist: Cholecystokinin octapeptide (CCK-8).
o Test Compound: Dexloxiglumide or other antagonists.

o Organ Bath System: With isometric force transducers.
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Procedure:

o Tissue Preparation:

[¢]

Humanely euthanize a guinea pig.

o

Immediately excise the gallbladder and place it in ice-cold Krebs solution.

[e]

Carefully remove any adhering connective and fatty tissue.

o

Cut the gallbladder into longitudinal strips (approximately 2 mm wide and 10 mm long).

e Mounting:

o Suspend the gallbladder strips in organ baths containing Krebs solution maintained at
37°C and continuously gassed with 95% 02 and 5% CO2.

o Attach one end of the strip to a fixed hook and the other end to an isometric force
transducer.

o Apply an initial tension of approximately 1 g and allow the tissue to equilibrate for at least
60 minutes, with washes every 15 minutes.

e Contraction Studies:

o Agonist Dose-Response: To determine the potency of CCK-8, add it cumulatively to the
organ bath in increasing concentrations (e.g., 10"-11 to 10"-6 M) and record the
contractile response.

o Antagonist Evaluation:

» Pre-incubate the tissue with the antagonist (e.g., Dexloxiglumide) at a specific
concentration for a set period (e.g., 20-30 minutes).

» Perform a cumulative dose-response curve for CCK-8 in the presence of the antagonist.

» Repeat this with several concentrations of the antagonist.
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o Data Analysis:
o Measure the peak contractile force at each agonist concentration.

o Construct dose-response curves for CCK-8 in the absence and presence of the

antagonist.

o Perform a Schild analysis by plotting the log (dose ratio - 1) against the log of the
antagonist concentration. The x-intercept of the linear regression gives the pA2 value,
which is a measure of the antagonist's affinity. A slope not significantly different from unity
suggests competitive antagonism.

Synthesis Outline

The synthesis of Dexloxiglumide can be achieved through a multi-step process, a summary of
which is presented in the workflow below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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